molecular formula C8H10BFO4 B2614016 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid CAS No. 2377606-04-5

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid

Cat. No.: B2614016
CAS No.: 2377606-04-5
M. Wt: 199.97
InChI Key: ZRCRBGMXGYBGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Molecular Structure Analysis

The molecular formula of this compound is C8H10BFO4 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .

Scientific Research Applications

Experimental Oncology

Phenylboronic acid derivatives, including compounds related to 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid, have shown promising antiproliferative and proapoptotic properties in cancer cell lines. For example, studies have highlighted the potential of simple phenylboronic acid and benzoxaborole derivatives as inducers of apoptosis in ovarian cancer cells. These compounds exhibit a cell cycle-specific mode of action, making them candidates for further investigation as novel anticancer agents (Psurski et al., 2018).

Sensor Technology

Phenylboronic acids play a crucial role in developing sensors, particularly for glucose sensing. These compounds can selectively recognize saccharides, making them ideal for non-enzymatic glucose sensors. A study synthesized a monomer incorporating a fluoro-containing phenylboronic acid for enzyme-free glucose sensing at physiological conditions, demonstrating the versatility of these compounds in sensor applications (Bao et al., 2021).

Materials Science

In materials science, phenylboronic acids have been utilized to modify the properties of materials, such as carbon nanotubes, for enhanced functionality. For instance, the grafting of phenyl boronic acid derivatives onto single-walled carbon nanotubes has been explored for saccharide recognition and photoluminescence modulation. This research demonstrates the compound's utility in developing materials with specific optical properties (Mu et al., 2012).

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed and can cause skin and eye irritation . It is advisable to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of This compound Boronic acids are generally known for their stability and environmental benignity , which may contribute to their bioavailability.

Result of Action

The result of the action of This compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a variety of organic compounds .

Action Environment

The action of This compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The compound’s action, efficacy, and stability can be optimized under mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

[3-fluoro-5-(2-hydroxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h3-5,11-13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCRBGMXGYBGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.